molecular formula C22H21N3O3S B421473 [(Z)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] benzoate

[(Z)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] benzoate

Cat. No.: B421473
M. Wt: 407.5g/mol
InChI Key: CXIYBFADLSLZGN-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-benzoyloxime) is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of (4Z)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-benzoyloxime) can be achieved through a multi-step process involving the reaction of various precursors under specific conditions. One common method involves the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxobenzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides in ethanol in the presence of triethylamine . This reaction yields the desired compound along with other by-products that can be separated and purified through standard laboratory techniques.

Chemical Reactions Analysis

(4Z)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-benzoyloxime) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the benzothiophene and pyrimidoazepine rings.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of heterocyclic systemsIn medicine, it is being investigated for its potential use as a therapeutic agent for treating various diseases .

Mechanism of Action

The mechanism of action of (4Z)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-benzoyloxime) involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to (4Z)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-benzoyloxime) include other heterocyclic compounds with fused ring structures, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share similar structural features and chemical properties but differ in their specific ring systems and functional groups. The uniqueness of (4Z)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-benzoyloxime) lies in its specific fusion of benzothiophene and pyrimidoazepine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5g/mol

IUPAC Name

[(Z)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] benzoate

InChI

InChI=1S/C22H21N3O3S/c26-21-18-15-10-7-11-16(24-28-22(27)14-8-3-1-4-9-14)19(15)29-20(18)23-17-12-5-2-6-13-25(17)21/h1,3-4,8-9H,2,5-7,10-13H2/b24-16-

InChI Key

CXIYBFADLSLZGN-JLPGSUDCSA-N

SMILES

C1CCC2=NC3=C(C4=C(S3)C(=NOC(=O)C5=CC=CC=C5)CCC4)C(=O)N2CC1

Isomeric SMILES

C1CCC2=NC3=C(C4=C(S3)/C(=N\OC(=O)C5=CC=CC=C5)/CCC4)C(=O)N2CC1

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)C(=NOC(=O)C5=CC=CC=C5)CCC4)C(=O)N2CC1

Origin of Product

United States

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